
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-chloro-3-nitroanilinopropan-1-one (CNP) is an organic compound that has been used in a variety of scientific research applications. CNP is a synthetic compound that has a wide range of biochemical and physiological effects. It is primarily used in laboratory experiments to study its mechanism of action, as well as its advantages and limitations for such experiments.
Aplicaciones Científicas De Investigación
CNP has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, CNP has been used to study the effects of nitro-aromatic compounds on the environment, as well as their potential toxicity. CNP has also been used in the study of drug metabolism, as it is a metabolite of some drugs.
Mecanismo De Acción
The mechanism of action of CNP is not fully understood, however, it is believed to be related to its ability to inhibit certain enzymes. CNP is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, CNP has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, CNP has been shown to have antithrombotic and antiplatelet effects, as well as an ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CNP in laboratory experiments include its low cost, its easy availability, and its ability to inhibit certain enzymes. Additionally, CNP is relatively stable and can be stored for long periods of time. The limitations of using CNP in laboratory experiments include its potential toxicity, as well as its potential to produce false positives in certain tests.
Direcciones Futuras
For the use of CNP in scientific research include further studies into its mechanism of action, its effects on drug metabolism, and its potential toxicity. Additionally, further studies could be done to explore the potential uses of CNP in the treatment of certain diseases, such as cancer and inflammatory diseases. Additionally, further studies could be done to explore the potential of CNP as an environmental pollutant, as well as its potential to interact with other compounds.
Métodos De Síntesis
CNP is synthesized through a reaction between 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanoneitroaniline and methyl propionate. This reaction is catalyzed by an acid such as sulfuric acid, and the resulting compound is CNP. The reaction is typically carried out at a temperature of around 100-150°C, and the reaction time typically ranges from 1-2 hours.
Propiedades
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJYECFNVIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)
![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
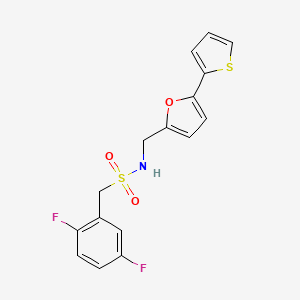
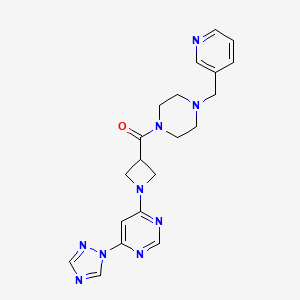
![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)
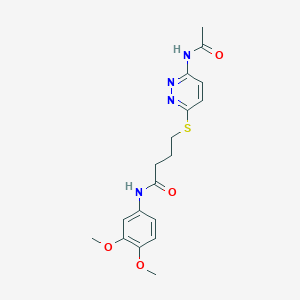

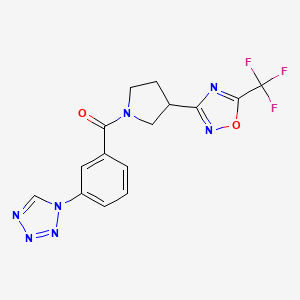
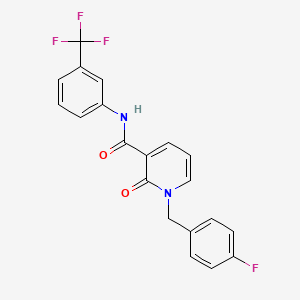
![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
